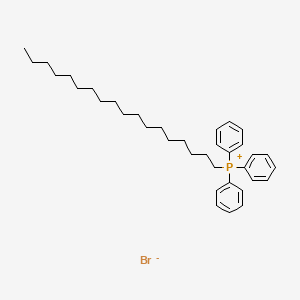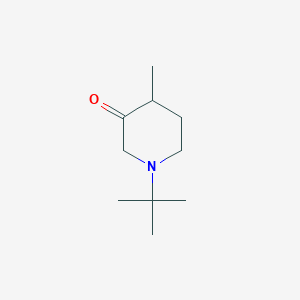
Stearyltriphenylphosphonium Bromide
描述
This compound is characterized by a long stearyl chain attached to a triphenylphosphonium group, making it a useful research chemical in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Stearyltriphenylphosphonium Bromide typically involves the reaction of triphenylphosphine with an alkyl halide, such as octadecyl bromide. The reaction is carried out in an organic solvent like toluene under reflux conditions. The general reaction scheme is as follows:
Ph3P+C18H37Br→Ph3P+C18H37Br−
This reaction results in the formation of this compound as a white solid, which can be purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of reagents to ensure high yield and purity. The product is then subjected to filtration, washing, and drying to obtain the final compound .
化学反应分析
Types of Reactions
Stearyltriphenylphosphonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium group can participate in redox reactions.
Complex Formation: The compound can form complexes with transition metals.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation reactions can produce phosphine oxides .
科学研究应用
Stearyltriphenylphosphonium Bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the preparation of mitochondria-targeting liposomes for drug delivery.
Medicine: Investigated for its potential in targeted cancer therapy due to its ability to accumulate in mitochondria.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of Stearyltriphenylphosphonium Bromide involves its ability to target and accumulate in mitochondria. The long stearyl chain allows the compound to anchor into lipid bilayers, while the triphenylphosphonium group facilitates its uptake by mitochondria. This targeting capability makes it useful for delivering therapeutic agents directly to mitochondria, thereby enhancing their efficacy .
相似化合物的比较
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar structure but with a shorter alkyl chain.
Ethyltriphenylphosphonium Bromide: Another quaternary phosphonium salt with a different alkyl group.
Benzyltriphenylphosphonium Bromide: Contains a benzyl group instead of a stearyl group.
Uniqueness
Stearyltriphenylphosphonium Bromide is unique due to its long stearyl chain, which provides enhanced lipophilicity and mitochondrial targeting ability compared to other phosphonium salts. This makes it particularly valuable in applications requiring mitochondrial delivery .
属性
IUPAC Name |
octadecyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-37(34-27-20-17-21-28-34,35-29-22-18-23-30-35)36-31-24-19-25-32-36;/h17-25,27-32H,2-16,26,33H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZVCQADHJCNDL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52BrP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42036-79-3 | |
| Record name | Phosphonium, octadecyltriphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42036-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R,2R)-2-aMinocyclohexyl]-MethanesulfonaMide](/img/structure/B3273707.png)










![2-[2-[4-(2-hydroxyethoxy)-2,2,6,6-tetramethylpiperidin-1-yl]ethoxy]ethanol](/img/structure/B3273786.png)

